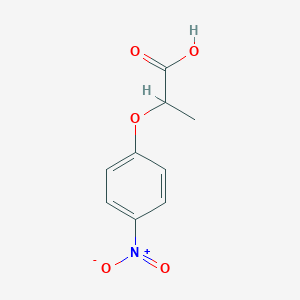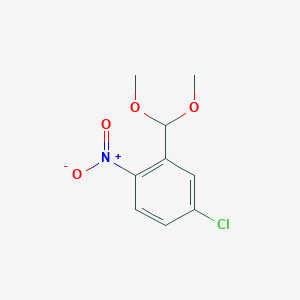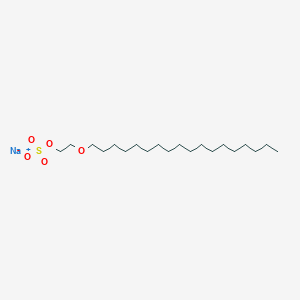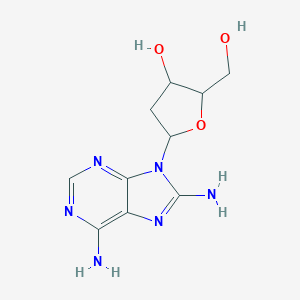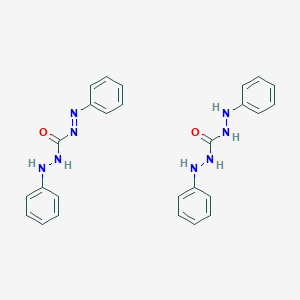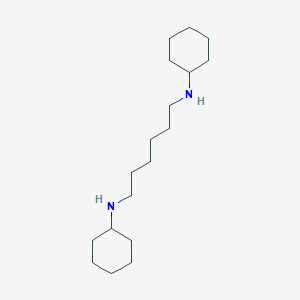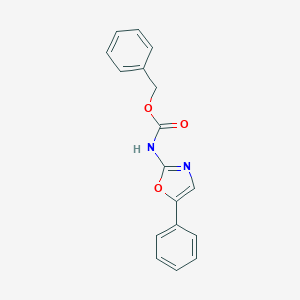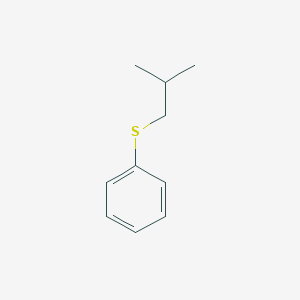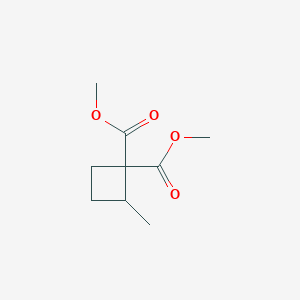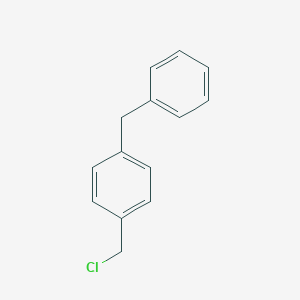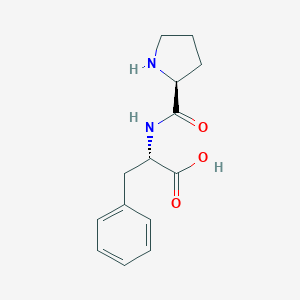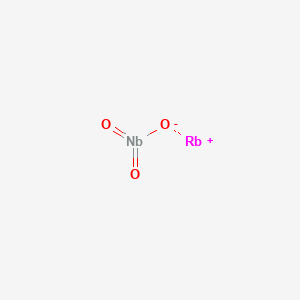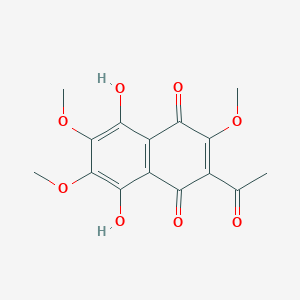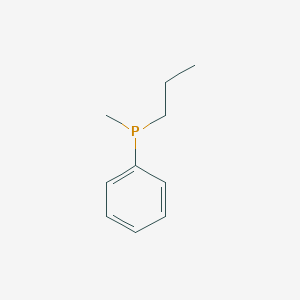
Methyl-phenyl-propylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-phenyl-propylphosphane is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine group attached to a methylphenylpropyl moiety, making it a versatile reagent in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-phenyl-propylphosphane typically involves the reaction of phenylmagnesium bromide with methylpropylphosphine chloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, around -78°C, to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
化学反应分析
Types of Reactions: Methyl-phenyl-propylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The phosphine group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions: room temperature, aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reaction conditions: anhydrous solvents, low temperatures.
Substitution: Alkyl halides, aryl halides; reaction conditions: polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Alkyl or aryl phosphines.
科学研究应用
Methyl-phenyl-propylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with advanced properties.
作用机制
The mechanism of action of Methyl-phenyl-propylphosphane involves its ability to coordinate with metal centers in catalytic processes. The phosphine group acts as a nucleophile, donating electron density to the metal center and stabilizing reactive intermediates. This coordination enhances the reactivity and selectivity of the catalytic system, leading to efficient and controlled chemical transformations.
相似化合物的比较
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Dimethylphenylphosphine: Another organophosphorus compound with similar reactivity but different steric and electronic properties.
Diphenylmethylphosphine: A compound with a similar structure but different substituents on the phosphine group.
Uniqueness of Methyl-phenyl-propylphosphane: this compound stands out due to its unique combination of steric and electronic properties, which make it a versatile ligand in various catalytic processes. Its ability to form stable complexes with transition metals and facilitate selective reactions distinguishes it from other similar compounds.
属性
CAS 编号 |
13153-89-4 |
|---|---|
分子式 |
C10H15P |
分子量 |
166.2 g/mol |
IUPAC 名称 |
methyl-phenyl-propylphosphane |
InChI |
InChI=1S/C10H15P/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI 键 |
UMLJLONQGFCDLO-UHFFFAOYSA-N |
SMILES |
CCCP(C)C1=CC=CC=C1 |
规范 SMILES |
CCCP(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


